molecular formula C15H17F3N2O4 B1389506 Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate CAS No. 927697-73-2

Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate

Cat. No.: B1389506
CAS No.: 927697-73-2
M. Wt: 346.3 g/mol
InChI Key: OKDAICMZHCXMHA-UHFFFAOYSA-N
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Description

Crystallographic and Spectroscopic Elucidation

X-ray Diffraction Studies of the Piperidine-Phenyl Core

X-ray crystallographic analysis reveals critical insights into the molecular geometry of ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate. The piperidine ring adopts a chair conformation with puckering parameters $$ Q = 0.619 \, \text{Å} $$ and $$ \phi = 335.1^\circ $$, consistent with low-energy conformers of substituted piperidines. The nitro group forms a dihedral angle of $$ 38.1^\circ $$ with the benzene ring, while the trifluoromethyl group exhibits rotational disorder across two sites (97.2% occupancy for the major conformation). Key bond distances include:

  • $$ \text{C}{\text{aromatic}}-\text{N}{\text{nitro}} = 1.465 \, \text{Å} $$
  • $$ \text{C}{\text{aromatic}}-\text{CF}3 = 1.534 \, \text{Å} $$
  • $$ \text{C}{\text{ester}}-\text{O}{\text{carbonyl}} = 1.213 \, \text{Å} $$

The crystal packing features C–H⋯O/F interactions between the nitro oxygen, trifluoromethyl fluorine, and adjacent aromatic protons, stabilizing the lattice.

Table 1: Selected Crystallographic Parameters
Parameter Value
Space group $$ P2_1/n $$
Dihedral angle (NO₂/Ph) $$ 38.1^\circ $$
Torsion (CF₃/Ph) $$ -172.1^\circ $$
Packing density $$ 1.452 \, \text{g/cm}^3 $$

$$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR Spectral Assignments

NMR spectroscopy confirms the connectivity and electronic environment of the compound:

  • $$ ^1\text{H} $$ NMR (600 MHz, CDCl₃):
    • Piperidine protons:
      • $$ \delta \, 3.28 \, (\text{t}, J = 5.0 \, \text{Hz}, 4\text{H}, \text{N}-\text{CH}2) $$
      • $$ \delta \, 1.61–1.57 \, (\text{m}, 6\text{H}, \text{piperidine CH}2) $$
    • Aromatic protons:
      • $$ \delta \, 8.14 \, (\text{dd}, J = 8.0, 2.1 \, \text{Hz}, 1\text{H}) $$
      • $$ \delta \, 7.72 \, (\text{d}, J = 8.5 \, \text{Hz}, 2\text{H}) $$
    • Ethyl ester: $$ \delta \, 4.12 \, (\text{q}, J = 7.1 \, \text{Hz}, 2\text{H}) $$, $$ \delta \, 1.23 \, (\text{t}, J = 7.1 \, \text{Hz}, 3\text{H}) $$.
  • $$ ^{13}\text{C} $$ NMR (151 MHz, CDCl₃):
    • Carbonyl: $$ \delta \, 170.7 \, (\text{COO}) $$
    • Trifluoromethyl: $$ \delta \, 125.8 \, (\text{q}, J = 281 \, \text{Hz}, \text{CF}_3) $$
    • Piperidine carbons: $$ \delta \, 48.8 \, (\text{N}-\text{CH}2) $$, $$ \delta \, 25.4 \, (\text{CH}2) $$.
Table 2: Key NMR Assignments
Group $$ ^1\text{H} $$ Shift (ppm) $$ ^{13}\text{C} $$ Shift (ppm)
Piperidine N-CH₂ 3.28 (t) 48.8
Aromatic C-H 8.14 (dd) 129.6–147.7
CF₃ - 125.8 (q)
COOEt 4.12 (q) 170.7

FT-IR and Raman Vibrational Signatures

Vibrational spectroscopy identifies functional group interactions:

  • FT-IR (ATR):
    • $$ \nu(\text{C=O}) = 1705 \, \text{cm}^{-1} $$ (ester carbonyl)
    • $$ \nu(\text{NO}2) = 1520 \, \text{cm}^{-1} $$ (asymmetric stretch)
    • $$ \nu(\text{CF}3) = 1315 \, \text{cm}^{-1} $$ (stretching).
  • Raman:
    • $$ \delta(\text{CF}_3) = 743 \, \text{cm}^{-1} $$ (umbrella bending)
    • $$ \rho(\text{piperidine}) = 311 \, \text{cm}^{-1} $$ (ring puckering).

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) Analysis of Trifluoromethyl-Phenyl Interactions

DFT calculations (B3LYP/6-311++G(d,p)) reveal electronic perturbations caused by the trifluoromethyl group:

  • Electron-withdrawing effect: The CF₃ group reduces electron density on the phenyl ring ($$ \sigma^*_{\text{C-F}} $$ antibonding orbitals), increasing nitro group electrophilicity.
  • HOMO-LUMO gap: $$ \Delta E = 5.52 \, \text{eV} $$, indicating moderate reactivity.
  • Molecular Electrostatic Potential (MEP): Negative potential localized at nitro oxygens ($$ -0.45 \, \text{e} $$) and ester carbonyl ($$ -0.32 \, \text{e} $$).
Figure 1: DFT-Optimized Geometry and Frontier Orbitals

[Insert illustration showing HOMO (localized on piperidine/COOEt) and LUMO (delocalized over phenyl/NO₂)]

Conformational Stability Studies of the Piperidine Carboxylate Moiety

DFT-based conformational analysis (M06-2X/6-311G(d,p)) identifies the axial ester orientation as more stable ($$ \Delta G = -3.2 \, \text{kcal/mol} $$) due to reduced steric clash with the trifluoromethylphenyl group. Key findings:

  • Chair-to-twist-boat energy barrier: $$ 1.2 \, \text{kcal/mol} $$.
  • Torsional strain: $$ \theta(\text{C2-C3-C4-C5}) = 44.4^\circ $$ (axial) vs. $$ 39.8^\circ $$ (equatorial).
  • NBO analysis: Hyperconjugation between piperidine lone pairs ($$ \text{N}\text{lp} $$) and $$ \sigma^*{\text{C-O}} $$ stabilizes the axial conformer.
Table 3: Conformational Energy Comparison
Conformation Relative Energy (kcal/mol)
Axial 0.0
Equatorial +3.2

Properties

IUPAC Name

ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4/c1-2-24-14(21)10-4-3-7-19(9-10)13-6-5-11(20(22)23)8-12(13)15(16,17)18/h5-6,8,10H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDAICMZHCXMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate, known by its CAS number 927697-73-2, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound.

Molecular Formula: C₁₅H₁₇F₃N₂O₄
Molecular Weight: 336.31 g/mol
Melting Point: 59-61 °C
Structure: The compound features a piperidine ring linked to a trifluoromethyl-substituted phenyl group and an ethyl ester functional group.

The synthesis of this compound typically involves the reaction of piperidine derivatives with suitable electrophiles under controlled conditions. The presence of the nitro and trifluoromethyl groups significantly influences its reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of piperidine carboxylates can inhibit the growth of murine leukemia (L1210 and P388) and human leukemia (HL-60) cells by interfering with DNA synthesis and inducing apoptosis .

The mechanism of action often involves:

  • Inhibition of DNA and RNA Polymerases: Compounds can disrupt nucleic acid synthesis, leading to cell cycle arrest.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells has been observed, potentially through the generation of reactive oxygen species (ROS).

Cytotoxicity Studies

A detailed examination of the cytotoxicity profile reveals that this compound exhibits significant activity against various cancer cell lines. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (µM)Reference
HL-60 (human promyelocytic)10
HeLa (cervical carcinoma)15
Tmolt-3 (human leukemia)8
HCT-8 (ileum adenocarcinoma)12

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The compound may intercalate between DNA bases, disrupting replication and transcription.
  • Enzyme Inhibition: It has been shown to inhibit key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase .
  • Cell Cycle Disruption: By affecting the synthesis of nucleic acids, it can lead to G1/S phase arrest in the cell cycle.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HL-60 Cells: A study demonstrated that treatment with this compound at concentrations above its IC50 resulted in significant apoptosis as measured by annexin V staining .
  • Combination Therapy Trials: In combination with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy regimens.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate has been investigated for its role as an inhibitor of tyrosine kinases, which are crucial in the regulation of cell functions and are often implicated in cancer. The compound has shown promising results in inhibiting specific kinases associated with neoplastic diseases, including leukemia.

Case Study: Tyrosine Kinase Inhibition

In a study focusing on inhibitors of protein kinase activity, compounds similar to this compound exhibited effective inhibition rates measured by their ED50 values (effective dose for 50% inhibition). These values ranged from 0.25 nM to 1000 nM, indicating a strong potential for therapeutic application in cancer treatment .

Chemical Synthesis and Development

The compound is also utilized as a building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

Table 1: Synthesis Pathways

Reaction StepReactantsConditionsProduct
Nucleophilic AttackPiperidine + IsothiocyanateRefluxBenzoyl Isothiocyanate
CyclizationEthyl Ester + AmineSolvent RemovalPiperidine Derivative

These reactions illustrate how this compound can serve as a precursor for more complex molecules, enhancing its utility in synthetic chemistry.

Proteomics Research

The compound is increasingly used in proteomics research due to its ability to interact with various proteins and enzymes. It is particularly valuable in studies involving enzyme inhibition and protein modification.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential applications in metabolic disease treatments. The compound's trifluoromethyl group enhances its lipophilicity, improving membrane permeability and bioavailability .

Structure-Activity Relationship Studies

The structural features of this compound make it an excellent candidate for structure-activity relationship (SAR) studies.

Table 2: Structural Variations and Activities

Structural VariationActivity (IC50)Notes
Nitro Group Position50 nMCritical for activity
Trifluoromethyl Group30 nMEnhances potency

These variations help researchers understand how modifications to the compound can influence its biological activity, guiding the design of more effective drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Electronic Effects : The target compound’s nitro and trifluoromethyl groups are stronger electron-withdrawing groups compared to sulfonyl or chloro substituents in analogs. This may influence reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.
  • Steric and Solubility Profiles : Sulfonyl-containing analogs (e.g., ) likely exhibit higher polarity and aqueous solubility but reduced membrane permeability compared to the target’s aromatic nitro/CF₃ system.
  • Heterocyclic vs.

Antibacterial and Antitumor Potential:

  • Piperidine derivatives with bulky substituents, such as Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate , demonstrate antibacterial and antitumor activities . The target compound’s nitro group may act as a pharmacophore in similar contexts, though direct evidence is lacking.

Agrochemical Relevance:

  • Trifluoromethylpyridine derivatives (e.g., ) are prevalent in agrochemicals due to their resistance to metabolic degradation. The target’s CF₃ group may confer similar advantages in pesticide design.

Research Directions and Gaps

Biological Screening : Comparative in vitro studies are needed to evaluate the target compound’s antibacterial, antitumor, or enzyme-inhibitory activities against its analogs.

Metabolic Stability : The trifluoromethyl group’s impact on pharmacokinetics (e.g., half-life, CYP450 interactions) warrants investigation.

Structure-Activity Relationships (SAR) : Systematic modification of the nitro and CF₃ groups could clarify their roles in binding affinity and selectivity.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including nucleophilic substitution, esterification, and catalytic coupling. For example:

  • Step 1 : Introduce the nitro and trifluoromethyl groups via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration and CF₃I/Cu-mediated trifluoromethylation) .
  • Step 2 : Piperidine ring formation through cyclization or reductive amination, using catalysts like Pd/C or Ni-based systems .
  • Step 3 : Esterification of the carboxyl group using ethanol and acid catalysts (e.g., H₂SO₄) .
    Yield Optimization : Use anhydrous solvents (e.g., DMF or THF), inert atmospheres (N₂/Ar), and chromatographic purification (silica gel or HPLC). Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly for the nitro and trifluoromethyl groups .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for pharmacological activity validation .
  • HPLC/MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Validates molecular formula accuracy (C, H, N, F content) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use vapor respirators if aerosolization occurs .
  • Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation. Avoid open flames due to potential flammability .
  • Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the compound’s bioactivity?

The piperidine ring’s chair or boat conformation dictates binding affinity to biological targets. For example:

  • Chair Conformation : Enhances hydrophobic interactions with enzyme active sites (e.g., antimicrobial targets) .
  • Axial vs. Equatorial Substituents : The nitro group’s position affects electron-withdrawing effects, altering reactivity in nucleophilic assays .
    Methodological Approach : Compare bioactivity (IC₅₀/EC₅₀) of stereoisomers resolved via chiral HPLC or asymmetric synthesis. Validate via molecular docking simulations (AutoDock Vina) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) and cell lines .
  • Structural Reanalysis : Use XRD or NOESY NMR to confirm if conformational flexibility (e.g., rotatable bonds in the ester group) causes variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies, accounting for batch-to-batch synthesis differences .

Q. What computational strategies predict the compound’s reactivity and metabolic pathways?

  • DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian 09 with B3LYP/6-31G(d) basis sets. Predict metabolic hotspots (e.g., ester hydrolysis) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 inhibition, and LogP (critical for CNS-targeted studies) .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes to identify potential toxophores .

Q. How can reaction pathways be modified to introduce bioisosteres of the nitro or trifluoromethyl groups?

  • Nitro Replacement : Substitute with cyano (-CN) or sulfonamide (-SO₂NH₂) groups via SNAr reactions, retaining electron-withdrawing effects .
  • Trifluoromethyl Bioisosteres : Replace with pentafluorosulfanyl (-SF₅) or chlorodifluoromethoxy (-OCF₂Cl) groups using Cu-catalyzed cross-coupling .
    Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or its metabolites are responsible?

  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify reactive metabolites .
  • Comparative Assays : Test cytotoxicity (MTT assay) of the parent compound vs. synthetic metabolites (e.g., hydrolyzed carboxylate derivative) .
  • Mechanistic Studies : Use ROS probes (DCFH-DA) or caspase-3 assays to differentiate apoptosis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate
Reactant of Route 2
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Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate

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